molecular formula C11H15FN2O2S B14902504 (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

Cat. No.: B14902504
M. Wt: 258.31 g/mol
InChI Key: HJZVABYTVUAIJS-UHFFFAOYSA-N
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Description

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a methanamine group and a 3-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanamine Group: This step often involves the reaction of the pyrrolidine derivative with a suitable amine source, such as methanamine, under controlled conditions.

    Attachment of the 3-Fluorophenylsulfonyl Group: This is usually done through a sulfonylation reaction, where the pyrrolidine derivative is treated with a sulfonyl chloride derivative of 3-fluorophenyl under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

In chemistry, (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The fluorine atom may enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine
  • (1-((3-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine
  • (1-((3-Methylphenyl)sulfonyl)pyrrolidin-3-yl)methanamine

Uniqueness

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and overall bioavailability, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C11H15FN2O2S

Molecular Weight

258.31 g/mol

IUPAC Name

[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C11H15FN2O2S/c12-10-2-1-3-11(6-10)17(15,16)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2

InChI Key

HJZVABYTVUAIJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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